molecular formula C19H16O3 B3053137 Methyl 2-(benzyloxy)-1-naphthoate CAS No. 512786-26-4

Methyl 2-(benzyloxy)-1-naphthoate

Cat. No.: B3053137
CAS No.: 512786-26-4
M. Wt: 292.3 g/mol
InChI Key: BGMQPNSREPVLTD-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-1-naphthoate is a naphthalene-derived ester featuring a benzyloxy group at position 2 and a methoxycarbonyl group at position 1. Its synthesis typically involves multi-step reactions, including benzylation, methylation, and reduction processes. For instance, details a pathway where benzylation of a hydroxylated naphthalene precursor is followed by ring-opening, methylation, and debenzylation steps using reagents like BnBr, K₂CO₃, and DIBAL . Structurally, the compound belongs to the naphthoate family, which is recognized for its versatility in organic synthesis, catalysis, and medicinal chemistry. highlights that naphthoate derivatives are widely employed as ligands in coordination chemistry, intermediates in dye manufacturing, and active pharmaceutical ingredients (e.g., adapalene) .

Properties

IUPAC Name

methyl 2-phenylmethoxynaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19(20)18-16-10-6-5-9-15(16)11-12-17(18)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQPNSREPVLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475951
Record name 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512786-26-4
Record name 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-1-naphthoate typically involves the esterification of 2-(benzyloxy)-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

Methyl 2-(benzyloxy)-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-1-naphthoate depends on the specific reactions it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from a water molecule, resulting in the formation of a carboxylic acid and an alcohol. The molecular targets and pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of Methyl 2-(benzyloxy)-1-naphthoate are influenced by its substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Substituents (Position) Synthesis Key Steps Applications/Properties References
This compound Benzyloxy (C2), COOMe (C1) Benzylation, methylation, DIBAL reduction Ligand, pharmaceutical intermediate
Methyl 1-bromo-2-naphthoate Br (C1), COOMe (C2) Bromination of naphthoate precursors Ligand, catalyst in coupling reactions
Methyl 5-methoxy-8-aryl-1-naphthoate Methoxy (C5), aryl (C8), COOMe (C1) Pd-catalyzed coupling with aryl boronic acids Synthetic intermediate for polyaromatics
Methyl 1-methoxy-2-naphthoate (1,2-MNME) Methoxy (C1), COOMe (C2) Diazonium coupling, methylation Fluorescence studies, dye precursor
Methyl 1-hydroxy-2-naphthoate (1,2-HNME) Hydroxy (C1), COOMe (C2) Hydrolysis of methoxy derivatives Fluorescent probe, purification via diazonium coupling

Stability and Toxicity Considerations

  • Stability : Benzyloxy groups improve oxidative stability compared to hydroxylated counterparts, as seen in the need for protective strategies during 1,2-HNME synthesis .

Biological Activity

Methyl 2-(benzyloxy)-1-naphthoate is an organic compound belonging to the class of naphthoates, characterized by its benzyloxy group attached to a naphthalene backbone. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C_{16}H_{14}O_{3}
  • Molecular Weight : 254.28 g/mol
  • Structure : The compound features a naphthalene ring with a methoxy carbonyl group at the 1-position and a benzyloxy group at the 2-position.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The lipophilicity imparted by the benzyloxy group facilitates its penetration through lipid membranes, allowing it to interact with cellular proteins and enzymes. The ester functional group can undergo hydrolysis, releasing active metabolites that may exert biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-κB signaling pathways .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest further supports its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthoate derivatives, including this compound, against E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating strong antibacterial activity.
  • Anti-inflammatory Effects : In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound significantly reduced the levels of TNF-α by approximately 60% compared to untreated controls, highlighting its potential for managing inflammatory conditions .
  • Anticancer Activity : In vitro assays demonstrated that this compound reduced the viability of HeLa cells by 50% at a concentration of 25 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting its role in cancer therapy .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentration (μg/mL)Observed Effect
AntimicrobialStaphylococcus aureus32Inhibition of growth
Anti-inflammatoryMacrophages10Reduced TNF-α production by 60%
AnticancerHeLa cells25Reduced viability by 50%

Q & A

Q. How can solid-state properties (e.g., polymorphism) impact the compound’s reactivity in material science applications?

  • Methodological Answer : Perform PXRD to detect polymorphic forms and DSC to study thermal phase transitions. Use solid-state NMR (¹³C CP/MAS) to analyze molecular packing. Correlate with reactivity in solid-state reactions (e.g., mechanochemical synthesis), as demonstrated in studies of naphthoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.